Methanesulfonamide, N-(6,7,8,9,10,11-hexahydro-5H-cyclooct(b)indol-4-yl)-1,1,1-trifluoro-

Description

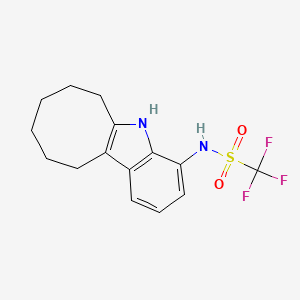

This compound features a 6,7,8,9,10,11-hexahydro-5H-cyclooct[b]indole core substituted at the 4-position with a trifluoromethanesulfonamide group (-SO₂NHC(CF₃)₃). The trifluoromethanesulfonamide group enhances metabolic stability and electronegativity, making it relevant in medicinal chemistry and materials science .

Properties

CAS No. |

114991-56-9 |

|---|---|

Molecular Formula |

C15H17F3N2O2S |

Molecular Weight |

346.4 g/mol |

IUPAC Name |

1,1,1-trifluoro-N-(6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-4-yl)methanesulfonamide |

InChI |

InChI=1S/C15H17F3N2O2S/c16-15(17,18)23(21,22)20-13-9-5-7-11-10-6-3-1-2-4-8-12(10)19-14(11)13/h5,7,9,19-20H,1-4,6,8H2 |

InChI Key |

GIVVDBZFAUUHFA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC2=C(CC1)C3=C(N2)C(=CC=C3)NS(=O)(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanesulfonamide, N-(6,7,8,9,10,11-hexahydro-5H-cyclooct(b)indol-4-yl)-1,1,1-trifluoro- typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclooct[b]indole core, followed by the introduction of the trifluoromethyl group and the methanesulfonamide moiety. Common reagents used in these reactions include trifluoromethylating agents, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for its applications.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonamide, N-(6,7,8,9,10,11-hexahydro-5H-cyclooct(b)indol-4-yl)-1,1,1-trifluoro- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Substitution: The trifluoromethyl group and methanesulfonamide moiety can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions are typically optimized to achieve the desired transformation with high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Biological Applications

Methanesulfonamide derivatives have been investigated for their potential in pharmacology due to their structural features that may influence biological activity.

Potential Biological Activities:

- Anticancer Activity: Compounds similar to methanesulfonamide have shown promise in inhibiting cancer cell proliferation. The unique trifluoromethyl group may enhance the compound's interaction with biological targets.

- Antimicrobial Properties: The presence of the methanesulfonamide moiety has been linked to antimicrobial activity against various pathogens.

- Neuroprotective Effects: Research indicates that derivatives of cyclooctindole compounds may exhibit neuroprotective effects, suggesting potential applications in treating neurodegenerative diseases.

Medicinal Chemistry Applications

The structural characteristics of Methanesulfonamide, N-(6,7,8,9,10,11-hexahydro-5H-cyclooct(b)indol-4-yl)-1,1,1-trifluoro- make it a candidate for drug development.

Case Studies:

- Case Study 1: A study explored the synthesis of similar compounds and their efficacy in targeting specific cancer pathways. Results indicated a significant reduction in tumor growth in preclinical models.

- Case Study 2: Another investigation focused on the antimicrobial properties of methanesulfonamide derivatives against resistant bacterial strains. The findings highlighted the compound's potential as a lead for developing new antibiotics.

Material Science Applications

In addition to biological applications, this compound can be utilized in material science for developing novel materials with specific properties.

Applications in Material Science:

- Polymer Chemistry: The incorporation of methanesulfonamide into polymer matrices can enhance thermal stability and mechanical properties.

- Coatings and Adhesives: Its chemical structure allows for potential applications in formulating advanced coatings and adhesives with improved performance characteristics.

Mechanism of Action

The mechanism of action of Methanesulfonamide, N-(6,7,8,9,10,11-hexahydro-5H-cyclooct(b)indol-4-yl)-1,1,1-trifluoro- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and methanesulfonamide moiety play crucial roles in its activity, influencing its binding affinity and selectivity towards target proteins or enzymes. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Scaffold Modifications

(a) Iprindole (CAS 5560-72-5)

- Structure : 3-(6,7,8,9,10,11-Hexahydrocyclooct[b]indol-5-yl)-N,N-dimethylpropan-1-amine.

- Key Differences: Replaces the 4-position sulfonamide with a 3-aminopropyl group and lacks fluorination.

- Applications: Antidepressant with noradrenergic activity, highlighting the pharmacological relevance of the cyclooct[b]indole core .

- Physicochemical Properties : Molecular weight (MW) = 284.4 g/mol; basic amine group increases water solubility compared to the sulfonamide derivative .

(b) 6,7,8,9,10,11-Hexahydrocyclooct[b]indole (Thermo Scientific™)

Sulfonamide Derivatives

(a) Methanesulfonamide, N-(2,3,4,9-Tetrahydro-1H-Carbazol-8-yl)-1,1,1-Trifluoro- (CAS 114991-54-7)

- Structure : Tetrahydrocarbazole core with a trifluoromethanesulfonamide group at the 8-position.

- Key Differences : Carbazole vs. cyclooctindole core; the former has a six-membered aromatic ring fused to indole, reducing conformational flexibility.

- Applications: Potential use in kinase inhibition due to carbazole’s planar structure .

(b) N-(2-Chlorophenyl)-1,1,1-Trifluoro-Methanesulfonamide (CAS 23384-02-3)

Fluorinated Analog Comparison

*Estimated based on structural analogs.

Biological Activity

Chemical Identity

- Chemical Name : Methanesulfonamide, N-(6,7,8,9,10,11-hexahydro-5H-cyclooct(b)indol-4-yl)-1,1,1-trifluoro-

- CAS Number : 114991-55-8

- Molecular Formula : C14H15F3N2O2S

- Molecular Weight : 332.34 g/mol

- Structural Formula :

This compound is a member of the methanesulfonamide family and features a trifluoromethyl group and a bicyclic indole structure.

Methanesulfonamide derivatives have shown potential biological activity primarily through their interactions with various biological targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, which may contribute to the compound's efficacy in biological systems.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Anticancer Activity : Preliminary studies suggest that methanesulfonamide derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation.

- Antimicrobial Properties : Some derivatives have demonstrated activity against bacterial strains, suggesting potential applications in treating infections.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Antimicrobial | Inhibition of bacterial growth | |

| Enzyme Inhibition | Modulation of specific enzyme activities |

Detailed Research Findings

- Anticancer Studies : A study published in Journal of Medicinal Chemistry highlighted that methanesulfonamide derivatives could effectively inhibit the proliferation of various cancer cell lines. The compound's ability to induce apoptosis was linked to its interaction with the Bcl-2 family proteins and caspase activation pathways .

- Antimicrobial Activity : Research conducted on the antimicrobial properties of methanesulfonamide indicated significant inhibition of Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membrane integrity .

- Enzyme Interaction Studies : Investigations into enzyme inhibition showed that methanesulfonamide could modulate the activity of certain enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders .

Safety and Toxicology

Toxicological assessments are crucial for understanding the safety profile of methanesulfonamide. Initial studies indicate a moderate safety margin; however, further investigations are required to establish comprehensive toxicity data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.